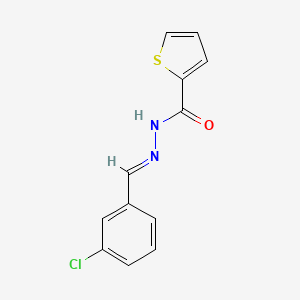
N'-(3-chlorobenzylidene)-2-thiophenecarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(3-chlorobenzylidene)-2-thiophenecarbohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N’-(3-chlorobenzylidene)-2-thiophenecarbohydrazide typically involves the condensation reaction between 3-chlorobenzaldehyde and 2-thiophenecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions: N’-(3-chlorobenzylidene)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazones with various functional groups.
科学研究应用
N’-(3-chlorobenzylidene)-2-thiophenecarbohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N’-(3-chlorobenzylidene)-2-thiophenecarbohydrazide involves its interaction with specific molecular targets. In biological systems, it can induce apoptosis (programmed cell death) in cancer cells by activating caspase-independent pathways. The compound may also inhibit the growth of bacteria by interfering with their cell wall synthesis or metabolic pathways.
相似化合物的比较
- N’-(3-chlorobenzylidene)cyclohexanecarbohydrazide
- N’-(3-chlorobenzylidene)cyclopentanecarbohydrazide
- N’-(benzylidene)-2-thiophenecarbohydrazide
Comparison: N’-(3-chlorobenzylidene)-2-thiophenecarbohydrazide is unique due to the presence of both the 3-chlorobenzylidene and thiophene moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications. Similar compounds may lack one of these functional groups, resulting in different reactivity and biological activity.
属性
分子式 |
C12H9ClN2OS |
|---|---|
分子量 |
264.73 g/mol |
IUPAC 名称 |
N-[(E)-(3-chlorophenyl)methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C12H9ClN2OS/c13-10-4-1-3-9(7-10)8-14-15-12(16)11-5-2-6-17-11/h1-8H,(H,15,16)/b14-8+ |
InChI 键 |
BLZUHNPIMZEUPE-RIYZIHGNSA-N |
手性 SMILES |
C1=CC(=CC(=C1)Cl)/C=N/NC(=O)C2=CC=CS2 |
规范 SMILES |
C1=CC(=CC(=C1)Cl)C=NNC(=O)C2=CC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5E)-2-[(2-chlorophenyl)amino]-5-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-1,3-thiazol-4(5H)-one](/img/structure/B11673645.png)
![11-(3,4-dimethoxyphenyl)-3-(furan-2-yl)-10-hexanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11673647.png)
![2-{[(2,4-Dichlorophenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione](/img/structure/B11673650.png)
![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11673659.png)
![4-[(2E)-2-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B11673665.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B11673667.png)
![2-methoxy-4-{(E)-[1-(3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenyl 4-fluorobenzoate](/img/structure/B11673673.png)
![7-(2-chlorobenzyl)-8-[(2-hydroxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11673676.png)
![2-(4-bromobenzamido)-N-phenyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11673689.png)
![9,9-dimethyl-12-[4-(trifluoromethyl)phenyl]-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B11673704.png)

![ethyl (2Z)-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2-{[5-(piperidin-1-yl)furan-2-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11673713.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11673715.png)
![3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide](/img/structure/B11673720.png)
